2-Methyl-2-(pyridin-2-yl)propanoic acid
Description
Significance of Pyridine-Substituted Propanoic Acid Scaffolds in Contemporary Chemical Research
Pyridine-substituted propanoic acid scaffolds are considered "privileged structures" in the field of drug discovery and medicinal chemistry. The inclusion of a pyridine (B92270) ring, a nitrogen-containing heterocycle, into a propanoic acid backbone imparts a unique combination of properties. The pyridine moiety can enhance the pharmacological profile of a molecule by improving its solubility, bioavailability, and ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This structural motif is a key component in a variety of biologically active compounds, contributing to research in areas such as anti-inflammatory, anti-fibrotic, and antihistaminic agents. The versatility of the pyridine ring allows for extensive chemical modification, enabling researchers to fine-tune the steric and electronic properties of the molecule to optimize its function for specific applications.
Overview of Core Research Domains Pertaining to 2-Methyl-2-(pyridin-2-yl)propanoic Acid
While detailed, peer-reviewed studies focusing exclusively on this compound are limited, its structural components suggest its primary utility as a specialized building block in synthetic chemistry. The core research domains for this compound are inferred from patent literature and the applications of closely related analogues. These domains are predominantly:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Analogues and derivatives of pyridine-propanoic acids have been investigated for their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are relevant in the treatment of metabolic disorders. Furthermore, the broader class of 2-arylpropionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that derivatives of this scaffold could be explored for similar activities.
Materials Science: Although less prominent, pyridine-containing ligands are utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, making this compound a potential candidate for constructing novel materials with interesting structural and functional properties.
Interactive Data Table: Chemical and Physical Properties
Specific experimental data for this compound is not widely available in published literature. The following table provides key identifiers and predicted properties based on its chemical structure. The existence of its hydrochloride salt (CAS Number: 2197061-88-2) confirms its synthesis and availability for research purposes. chemdict.comchemsrc.com
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | This compound |
| CAS Number (HCl Salt) | 2197061-88-2 |
| Canonical SMILES | CC(C)(C(=O)O)C1=CC=CC=N1 |
| Predicted XLogP3 | 1.1 |
| Predicted Hydrogen Bond Donor Count | 1 |
| Predicted Hydrogen Bond Acceptor Count | 3 |
| Predicted Rotatable Bond Count | 2 |
Interactive Data Table: Potential Derivatives and Research Applications
While specific derivatives synthesized directly from this compound are not extensively documented, the patent literature for structurally similar compounds highlights its potential as a precursor for various functional molecules.
| Derivative Class | Potential Research Application | Relevant Compound Class Examples |
| Amides | Synthesis of enzyme inhibitors, receptor antagonists | 2-methyl-2'-phenylpropionic acid derivatives showing antihistamine activity. docbrown.info |
| Esters | Prodrug development, modulation of pharmacokinetic properties | Pyridine-3-propanoic acid derivatives investigated as dual PPARα/γ agonists. nist.gov |
| Complex Heterocycles | Development of novel anti-fibrotic or anti-cancer agents | 2-(Pyridin-2-yl) pyrimidine (B1678525) derivatives with anti-fibrosis activity. |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-5-3-4-6-10-7/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUAULNKNQTVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670743 | |
| Record name | 2-Methyl-2-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033546-27-8 | |
| Record name | 2-Methyl-2-(pyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Pyridin 2 Yl Propanoic Acid
Strategic Approaches to the Chemical Synthesis of 2-Methyl-2-(pyridin-2-yl)propanoic Acid
The construction of the this compound framework can be achieved through several strategic pathways, leveraging modern synthetic organic chemistry techniques.
Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical transformations to create efficient and sustainable synthetic routes. mdpi.comnih.gov While specific chemo-enzymatic routes for this compound are not extensively documented, the principles have been applied to similar chiral molecules, suggesting a viable approach. mdpi.com For instance, lipase-mediated reactions are commonly used for creating chiral building blocks. mdpi.com A potential strategy could involve enzymatic resolution of a racemic precursor or an enzymatic reaction to introduce a key stereocenter, followed by chemical modifications to complete the synthesis.
Nucleophilic substitution reactions provide a foundational approach to forming the core structure. A plausible strategy involves the α-methylation of a 2-pyridylacetic acid derivative. This approach is analogous to established methods for synthesizing other 2-arylpropionic acids, where arylacetonitriles or methyl arylacetates are selectively mono-methylated using reagents like dimethyl carbonate. orgsyn.org The reaction proceeds through the formation of a carbanion alpha to the activating group (nitrile or ester), which then acts as a nucleophile. Subsequent hydrolysis of the nitrile or ester group would yield the desired carboxylic acid.
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comlibretexts.org
Table 1: Plausible Nucleophilic Substitution Strategy for Synthesis This table outlines a conceptual pathway based on analogous reactions.
| Step | Starting Material | Reagent | Intermediate | Final Product |
| 1. Alkylation | 2-Pyridylacetonitrile | 1. Strong Base (e.g., NaH) 2. Methyl Iodide (CH₃I) | 2-Methyl-2-(pyridin-2-yl)propanenitrile | - |
| 2. Hydrolysis | 2-Methyl-2-(pyridin-2-yl)propanenitrile | Acid or Base (e.g., HCl, NaOH), H₂O | - | This compound |
Intramolecular cyclization is a powerful tool for constructing cyclic molecules and can be employed in the synthesis of heterocyclic scaffolds derived from related starting materials. nih.gov
Palladium-catalyzed cross-coupling reactions offer a highly efficient and flexible method for forming the crucial carbon-carbon bond between the pyridine (B92270) ring and the propanoic acid moiety. mdpi.comnih.gov A prominent strategy is a two-step, one-pot procedure involving a Heck coupling reaction followed by hydroxycarbonylation. mdpi.commdpi.com In this approach, a 2-halopyridine (e.g., 2-bromopyridine) is first coupled with an alkene, such as ethylene (B1197577) or a propylene (B89431) equivalent, to form a styrene-like intermediate (2-vinylpyridine). This intermediate is then subjected to hydroxycarbonylation in the same pot, using carbon monoxide and water, to regioselectively produce the 2-arylpropanoic acid. mdpi.comacs.org The use of specific phosphine (B1218219) ligands is often crucial for achieving high yields and regioselectivity. mdpi.comresearchgate.net
Table 2: Example Conditions for Palladium-Catalyzed Synthesis of 2-Arylpropanoic Acids
| Reaction Sequence | Catalyst / Ligand | Substrate 1 | Substrate 2 | Key Conditions | Product Type | Yield | Reference |
| Heck Coupling & Hydroxycarbonylation | Pd(OAc)₂ / Neoisopinocampheyldiphenylphosphine | Aryl Bromide | Ethylene, CO, H₂O | One-pot, two-step | 2-Arylpropanoic Acid | 60-85% | mdpi.commdpi.com |
| Carbonylation | Supported Palladium / PPh₃ | 1-Arylethanol | CO | TsOH, LiCl | 2-Arylpropanoic Acid | >99% Selectivity | researchgate.net |
Derivatization Strategies for this compound
The carboxylic acid functional group serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse derivatives.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (typically sulfuric acid), is a classic and effective method. quora.comchemguide.co.uk This reaction is reversible and often requires heating and removal of water to drive it to completion. chemguide.co.uk For more sensitive substrates, esterification can be achieved under milder conditions, for example, by reacting the carboxylate anion with an alkyl halide. libretexts.org
Amide Coupling: The formation of amides from this compound and a primary or secondary amine is a fundamental transformation. Direct condensation is often difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the reaction typically requires the use of a coupling agent to activate the carboxylic acid. mdpi.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com Alternatively, activating agents such as thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which readily reacts with amines. libretexts.org Metal-based reagents, such as TiCl₄, have also been shown to mediate the direct condensation of carboxylic acids and amines in good yields. nih.gov
Table 3: Common Reagents for Ester and Amide Formation
| Transformation | Reagent(s) | Conditions | Product | Reference |
| Esterification | Alcohol (R-OH), H₂SO₄ | Heat, Reflux | Ester (R-O-C=O) | chemguide.co.uk |
| Amide Coupling | Amine (R-NH₂), DCC | Mild, Room Temp | Amide (R-NH-C=O) | mdpi.com |
| Amide Coupling | Amine (R-NH₂), TiCl₄ | Pyridine, 85 °C | Amide (R-NH-C=O) | nih.gov |
The carboxylic acid moiety is an excellent starting point for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. mdpi.com A common strategy involves converting the carboxylic acid into a hydrazide by reacting it with hydrazine (B178648) hydrate. This 2-Methyl-2-(pyridin-2-yl)propanehydrazide intermediate can then undergo cyclization reactions with a variety of reagents to form five-membered heterocycles. For example, reaction with carbon disulfide in the presence of a base can yield oxadiazole-thiones, while reaction with substituted isothiocyanates can lead to the formation of triazole derivatives. These multistep sequences allow for the diversification of the core structure into a range of complex heterocyclic systems. nih.govnih.gov
Green Chemistry Principles in Derivative Synthesis
The synthesis of derivatives from this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. These principles are pivotal in developing sustainable synthetic protocols for fine chemicals and pharmaceuticals. Key aspects include maximizing atom economy, employing safer solvents, and utilizing catalytic over stoichiometric reagents.
Atom Economy: This principle seeks to maximize the incorporation of all materials used in a process into the final product. In the synthesis of derivatives such as esters or amides from this compound, condensation reactions are common. A traditional Fischer esterification, for example, produces water as a byproduct. While this reaction has a high atom economy, other derivatization methods that use activating agents or protecting groups can generate significant stoichiometric byproducts, leading to a lower atom economy and more waste.
Safer Solvents and Reaction Media: A crucial aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and its use in reactions involving pyridine derivatives can be advantageous. For instance, a green synthesis for certain complex heterocyclic derivatives of 3-acetyl pyridine has been demonstrated using water as the reaction medium, which not only acts as the solvent but can also participate in or catalyze the reaction. chemrxiv.orgnih.gov The choice of solvent is critical, as demonstrated by solubility studies of the related picolinic acid, which is highly soluble in water but significantly less so in ethanol (B145695) and acetonitrile, affecting crystallization and reaction conditions. mdpi.com
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can replace stoichiometric reagents, reduce reaction temperatures, and improve selectivity, thereby minimizing waste and energy usage. researchgate.net In the synthesis of derivatives of this compound, both acid and base catalysts can be employed for reactions like esterification and amidation. An example of a green catalytic approach is the use of Alum (KAl(SO₄)₂ · 12H₂O), an inexpensive and non-toxic catalyst, for the synthesis of complex triazolyl propanoic acid derivatives in an aqueous medium. nih.gov This highlights a move away from more hazardous traditional catalysts. Metal-free catalysts, such as N-halosuccinimides, have also been shown to be effective for the direct esterification of various aryl and alkyl carboxylic acids under mild conditions. semanticscholar.org
The following table summarizes the application of key green chemistry principles to the synthesis of derivatives from carboxylic acids, which are applicable to this compound.
| Green Chemistry Principle | Application in Derivative Synthesis | Example/Benefit |
| Prevention | Designing syntheses to minimize waste generation. | Using catalytic reactions over stoichiometric ones to reduce byproducts. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Direct condensation reactions (e.g., esterification, amidation) are preferred. |
| Safer Solvents & Auxiliaries | Utilizing non-toxic, renewable, or recyclable solvents like water. | An Alum-catalyzed reaction in aqueous media demonstrates a green approach. nih.gov |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. | Enhances reaction rates, improves energy efficiency, and reduces waste. researchgate.net |
Mechanistic Investigations of Chemical Reactions Involving the this compound Moiety
Understanding the mechanisms of reactions involving the this compound moiety is essential for optimizing reaction conditions and controlling product outcomes. This involves studying the kinetic and thermodynamic parameters of reaction pathways and the role of catalysts in influencing reaction rates and selectivity.
Kinetic and Thermodynamic Parameters of Reaction Pathways
Direct kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, valuable insights can be drawn from studies on structurally related compounds, such as picolinic acid, propanoic acid, and other pyridine carboxylic acids.
Thermodynamic Properties: The thermodynamic stability of reactants, intermediates, and products determines the position of chemical equilibrium. For the methyl esters of pyridinecarboxylic acid isomers, standard molar enthalpies of formation in the gaseous state have been determined. For methyl picolinate (B1231196) (the ester of the parent 2-pyridinecarboxylic acid), this value provides a baseline for understanding the energetics of esters derived from the 2-pyridyl moiety. acs.org The presence of the α-methyl groups in this compound would further influence these values through steric and electronic effects. Thermodynamic data for the reaction between pyridine and carboxylic acids show the formation of hydrogen-bonded ion-pairs, which is a relevant interaction for the zwitterionic potential of the target molecule. acs.org
Reaction Kinetics: The rate of a chemical reaction is described by its kinetic parameters, such as the rate constant and activation energy. For esterification, a common reaction for this compound, the mechanism is typically acid-catalyzed. The process involves protonation of the carbonyl oxygen, followed by a rate-determining nucleophilic attack by the alcohol. masterorganicchemistry.comceon.rs Kinetic studies on the esterification of simple aliphatic acids like propanoic acid show that the reaction follows second-order kinetics. jptcp.com For this compound, several structural features would influence these kinetics:
Steric Hindrance: The two methyl groups on the α-carbon create significant steric bulk around the carboxylic acid function, which can hinder the approach of nucleophiles (like an alcohol) and slow the rate of reactions such as esterification compared to unbranched acids like propanoic acid. ceon.rs
Electronic Effects: The pyridine ring is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon and potentially increase the intrinsic reaction rate.
Intramolecular Catalysis/Inhibition: The nitrogen atom of the pyridine ring can act as a proton sink or a coordinating site for metal catalysts. This can either lead to intramolecular catalysis or, conversely, inhibition by sequestering an acid catalyst. acs.org
The table below presents thermodynamic data for compounds structurally related to this compound, providing a basis for estimating the properties of its derivatives.
| Compound | Property | Value |
| Methyl Picolinate (liquid) | Standard Molar Energy of Combustion (ΔcU°) | -3366.4 ± 1.2 kJ·mol⁻¹ acs.org |
| Methyl Picolinate (gas) | Standard Molar Enthalpy of Formation (ΔfHm°) | -263.2 ± 2.0 kJ·mol⁻¹ acs.org |
| Nicotinic Acid (solid) | Standard Molar Enthalpy of Formation (ΔfHm°) | -344.5 ± 0.7 kJ·mol⁻¹ researchgate.net |
| 2-Methylpropanoic Acid (liquid) | Standard Enthalpy of Formation (ΔfH°) | -511.0 ± 0.84 kJ·mol⁻¹ nist.gov |
Influence of Catalysts and Reaction Conditions on Selectivity and Rate
Catalysts and reaction conditions are critical levers for controlling the rate and selectivity of chemical transformations involving the this compound moiety.
Catalysis: The choice of catalyst can profoundly impact reaction efficiency. For esterification, strong mineral acids like H₂SO₄ are common homogeneous catalysts. ceon.rs However, heterogeneous catalysts and milder, more selective catalysts are preferred from a green chemistry perspective.
Lewis Acid Catalysis: Zirconium complexes, such as Zr(Cp)₂(CF₃SO₃)₂, have been investigated as moisture-tolerant Lewis acid catalysts for esterification. Interestingly, a study noted that nicotinic acid could inhibit the catalytic activity, likely through coordination of the pyridine nitrogen to the zirconium center, which suggests that the pyridyl group in the target molecule could play a significant role in its interaction with metal-based catalysts. acs.org
Metal Oxide Catalysis: In amidation reactions, various metal oxides (e.g., γ-Al₂O₃, CeO₂, ZrO₂, TiO₂) have been shown to be effective heterogeneous catalysts for the reaction of propanoic acid with aniline. The reaction is believed to proceed via a Langmuir–Hinshelwood pathway, where the surface reactivity of the catalyst is key. researchgate.net
Organocatalysis: N-bromosuccinimide (NBS) has been demonstrated as an efficient metal-free catalyst for the esterification of both aryl and alkyl carboxylic acids under mild, neat conditions. semanticscholar.org Microwave irradiation can further accelerate such reactions, as shown with N-fluorobenzenesulfonimide (NFSi) as a catalyst. mdpi.com
Reaction Conditions: Along with the catalyst, reaction parameters such as temperature, reactant concentration, and solvent choice are crucial for optimizing reaction outcomes.
Temperature: Increasing the reaction temperature generally increases the reaction rate, as observed in the esterification of acetic and propanoic acids. uobaghdad.edu.iqresearchgate.net However, excessive temperatures can lead to side reactions, such as the dehydration of alcohols when using high concentrations of acid catalysts. ceon.rs
Solvent: The solvent can influence reaction rates and selectivity by affecting reactant solubility and stabilizing transition states. For reactions involving the pyridine moiety, the polarity and coordinating ability of the solvent are particularly important.
The following data table illustrates the effect of different catalysts on the conversion of a model carboxylic acid, providing a framework for selecting catalysts for reactions with this compound.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Conditions | Conversion (%) |
| Benzoic Acid | 2-Phenylethanol | Zr(Cp)₂(CF₃SO₃)₂ (2%) | 80 °C, ambient atmosphere | >95% acs.org |
| Benzoic Acid | Methanol | N-bromosuccinimide (5%) | 70 °C, 2h | 95% semanticscholar.org |
| Octanoic Acid | Methanol | N-bromosuccinimide (5%) | 70 °C, 2h | 100% semanticscholar.org |
| Propanoic Acid | Aniline | TiO₂ (P25) | 110 °C | ~80% researchgate.net |
Based on a comprehensive search for scientific literature and spectral data, the specific experimental spectroscopic information required to detail the advanced structural elucidation of this compound is not available in publicly accessible databases and research articles.
To generate a scientifically accurate and thorough article as per the requested outline, specific data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Vibrational Spectroscopy is essential. This includes precise chemical shifts, coupling constants, molecular ion masses, fragmentation patterns, and vibrational frequencies.
Without access to peer-reviewed research or spectral databases containing this information for this compound, it is not possible to provide a factual and detailed analysis for the specified sections and subsections. Constructing such an article would require speculation or the use of data from analogous but structurally distinct compounds, which would not adhere to the strict requirements for accuracy and focus solely on the target molecule.
Therefore, the generation of the requested article cannot be completed at this time.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Pyridin 2 Yl Propanoic Acid and Its Derivatives
Vibrational Spectroscopy for Functional Group and Bond Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in 2-methyl-2-(pyridin-2-yl)propanoic acid. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent feature in the FTIR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration of the carboxyl group, which typically appears in the 3300 to 2500 cm⁻¹ region. docbrown.info This broadening is a result of intermolecular hydrogen bonding between acid molecules. Overlapping with this region are the C-H stretching vibrations of the methyl and pyridine (B92270) ring groups, usually found between 3000 and 2850 cm⁻¹. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (very broad) |
| Aromatic/Alkyl C-H | Stretching | 3100 - 2850 |
| Carboxylic Acid C=O | Stretching | 1725 - 1700 (strong, sharp) |
| Pyridine Ring C=C, C=N | Stretching | ~1600, ~1580, ~1470, ~1430 |
| Carboxylic Acid O-H | Bending | 1440 - 1395 |
| Carboxylic Acid C-O | Stretching | 1320 - 1210 |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the pyridine ring. Pyridine and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions.
The π → π* transitions are generally more intense and occur at shorter wavelengths, often below 270 nm. rsc.org The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is less intense and appears at longer wavelengths, typically above 270 nm. rsc.org The presence of the alkyl carboxylic acid substituent on the pyridine ring can cause a slight shift (a bathochromic or hypsochromic shift) in the absorption maxima (λmax) compared to unsubstituted pyridine. The solvent environment also plays a crucial role; polar solvents can influence the position and intensity of these absorption bands. For instance, in acidic conditions where the pyridine nitrogen is protonated, the n → π* transition is typically blue-shifted or disappears. rsc.org
| Electronic Transition | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 200 - 270 | High-intensity absorption related to the pyridine ring's aromatic system. |
| n → π | > 270 | Low-intensity absorption involving the nitrogen lone pair electrons. |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple pyridine derivatives may exhibit weak fluorescence, their emission properties can be significantly enhanced, particularly upon coordination with metal ions. Pyridine carboxylic acids are known to act as excellent sensitizers for lanthanide ion fluorescence. nih.gov
For this compound itself, any intrinsic fluorescence would likely originate from the pyridine moiety. The emission wavelength and quantum yield would be dependent on factors such as the solvent, pH, and temperature. In the context of its derivatives, particularly metal complexes, the ligand (the deprotonated form of the acid) can absorb energy and efficiently transfer it to the metal center, which then emits light at its characteristic wavelength. This process, known as the "antenna effect," is a key feature in the application of such compounds in materials for light-emitting devices or as biological probes. nih.gov The study of the fluorescence of derivatives, especially terbium(III) complexes of related pyridine dicarboxylic acids, has shown strong green light emission. nih.gov
X-ray Diffraction for Definitive Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.
For this compound, a key structural feature revealed by XRD would be the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules typically form a centrosymmetric dimer via strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net Additionally, the pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially forming N···H-O or N···H-C interactions with neighboring molecules, leading to the formation of more complex supramolecular architectures like chains or sheets. mdpi.comrsc.org
The crystal packing is also influenced by weaker interactions, such as π–π stacking between pyridine rings of adjacent molecules. researchgate.net The analysis of crystal structures of similar compounds, like 2-Methyl-2-(4-nitrophenoxy)propanoic acid, reveals that offset π–π interactions can play a significant role in stabilizing the crystal packing. researchgate.net The specific crystal system, space group, and unit cell dimensions are unique fingerprints of the compound's solid-state structure.
| Parameter | Expected Observation | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Intermolecular Interactions | O-H···O hydrogen-bonded dimers | Primary structural motif for carboxylic acids. researchgate.net |
| N···H-O or C-H···O interactions | Leads to extended supramolecular networks. researchgate.netmdpi.com | |
| π–π stacking | Stabilizes crystal packing through aromatic ring interactions. researchgate.net |
Computational and Theoretical Investigations of 2 Methyl 2 Pyridin 2 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and preferred geometry of a molecule.
Density Functional Theory (DFT) Studies on Conformational Landscapes and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 2-Methyl-2-(pyridin-2-yl)propanoic acid, a DFT study would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface). This would reveal key bond lengths, bond angles, and dihedral angles.
Conformational Analysis: Identifying different stable conformations (local minima) of the molecule that arise from the rotation around single bonds, such as the bond connecting the propanoic acid group to the pyridine (B92270) ring. The relative energies of these conformers would be calculated to determine their population at a given temperature.
Electronic Properties: Calculation of properties such as total energy, dipole moment, and polarizability, which provide insights into the molecule's stability and its interaction with electric fields.
A hypothetical data table for optimized geometrical parameters from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) might look like this:
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(alpha)-C(carboxyl) | Data not available |
| C(alpha)-C(pyridine) | Data not available | |
| C=O | Data not available | |
| O-H | Data not available | |
| Bond Angle | C(pyridine)-C(alpha)-C(carboxyl) | Data not available |
| C(alpha)-C(carboxyl)=O | Data not available | |
| Dihedral Angle | N(pyridine)-C(pyridine)-C(alpha)-C(carboxyl) | Data not available |
Natural Bond Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP) Mapping
Natural Bond Orbital (NBO) Analysis: This analysis provides a chemical interpretation of the calculated wavefunction in terms of localized bonds, lone pairs, and atomic charges. It helps in understanding charge distribution, hybridization, and intramolecular interactions like hyperconjugation. For this compound, NBO analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic centers.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the carbonyl oxygen, and a positive potential around the acidic hydrogen of the carboxyl group.
Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor. The LUMO is the orbital that most readily accepts an electron. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic reactions, respectively.
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.
A hypothetical table of FMO properties would include:
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into:
Conformational Sampling: How the molecule explores different shapes and conformations at a given temperature, providing a dynamic picture that complements the static view from quantum calculations.
Solvation Effects: How solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding between the carboxylic acid group and water).
Intermolecular Interactions: In simulations with multiple solute molecules, MD can reveal how they interact with each other, which is a precursor to understanding aggregation and crystallization behavior.
Exploration of Charge Transfer Phenomena and Non-Linear Optical Properties
Theoretical calculations are instrumental in predicting potential non-linear optical (NLO) properties. These properties arise from the interaction of a molecule with an intense electromagnetic field, such as that from a laser.
Charge Transfer: The presence of electron-donating (the methyl-substituted carbon) and electron-accepting (the pyridine ring and carboxylic acid) moieties within the same molecule can lead to intramolecular charge transfer (ICT). This phenomenon is often a prerequisite for significant NLO activity.
Hyperpolarizability (β): The key parameter for second-order NLO properties is the first hyperpolarizability (β). DFT calculations can provide an estimate of this value. A large β value suggests that the material could be useful for applications like frequency doubling of laser light.
A hypothetical data table for calculated NLO properties might contain:
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Thermodynamic Property Predictions and Temperature-Dependent Analysis
Quantum chemical calculations, specifically frequency calculations, can be used to predict various thermodynamic properties based on statistical mechanics.
Standard Thermodynamic Functions: Properties such as heat capacity (Cv), entropy (S), and enthalpy (H) can be calculated at a standard temperature (e.g., 298.15 K).
Temperature Dependence: These calculations can be extended to predict how these thermodynamic properties change with temperature. This information is valuable for understanding the molecule's behavior under different thermal conditions.
A sample data table for predicted thermodynamic properties would look as follows:
| Temperature (K) | Heat Capacity, Cv (J/mol·K) | Entropy, S (J/mol·K) | Enthalpy, H (kJ/mol) |
| 298.15 | Data not available | Data not available | Data not available |
| 400.00 | Data not available | Data not available | Data not available |
| 500.00 | Data not available | Data not available | Data not available |
Coordination Chemistry and Ligand Design Incorporating the 2 Methyl 2 Pyridin 2 Yl Propanoic Acid Moiety
Principles of Ligand Design Utilizing the Pyridine (B92270) and Carboxylic Acid Functionalities
The design of ligands incorporating both pyridine and carboxylic acid groups is a powerful strategy in coordination chemistry. jcmimagescasereports.org The pyridine ring provides a borderline nitrogen donor that can form stable bonds with a variety of transition metals. jscimedcentral.com The carboxylic acid group, on the other hand, is a hard oxygen donor that can coordinate to metals in several modes: monodentate, bidentate chelating, or bridging. jcmimagescasereports.org This versatility in coordination modes allows for the formation of a diverse range of complexes with different dimensionalities, from simple mononuclear species to complex coordination polymers. acs.org
Synthesis and Advanced Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-carboxylate ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. globethesis.com The choice of solvent, temperature, and stoichiometry can influence the final product. Advanced characterization techniques such as single-crystal X-ray diffraction, NMR spectroscopy, FT-IR spectroscopy, and elemental analysis are crucial for determining the structure and composition of the resulting complexes. jcmimagescasereports.org
Based on the known coordination chemistry of similar pyridine-carboxylate ligands, 2-Methyl-2-(pyridin-2-yl)propanoic acid is expected to form stable complexes with a variety of transition metals. The table below presents a hypothetical series of such complexes, illustrating the potential diversity in stoichiometry and geometry.
Table 1: Postulated Transition Metal Complexes of this compound (L)
| Complex Formula | Metal Ion | Probable Coordination Geometry | Potential Characteristics |
| [Cu(L)2] | Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic, potential catalytic activity in oxidation reactions. |
| [Zn(L)2] | Zn(II) | Tetrahedral | Diamagnetic, potential for luminescent properties. |
| [Co(L)2(H2O)2] | Co(II) | Octahedral | Paramagnetic, potential use in magnetic materials. |
| [Ni(L)2(H2O)2] | Ni(II) | Octahedral | Paramagnetic, potential catalytic activity in coupling reactions. |
| [Pd(L)2] | Pd(II) | Square Planar | Diamagnetic, expected to be an active catalyst in cross-coupling reactions. acs.org |
| [Ru(L)2(bpy)]+ | Ru(II) | Octahedral | Photochemically active, potential for use in sensing or photodynamic therapy. |
The stoichiometry and stability of metal complexes are critical parameters that govern their behavior in solution. Techniques such as potentiometric titration, spectrophotometric methods, and isothermal titration calorimetry are commonly employed to determine these values. While no experimental data exists for this compound, the stability constants of complexes with analogous pyridine-carboxylic acids can provide valuable insights. The stability of these complexes is influenced by factors such as the nature of the metal ion, the pKa of the ligand, and the chelate ring size.
Table 2: Representative Stability Constants (log β) for Metal Complexes with Analogous Pyridine-Carboxylic Acid Ligands
| Metal Ion | Picolinic Acid (Pyridine-2-carboxylic acid) | Nicotinic Acid (Pyridine-3-carboxylic acid) | Isonicotinic Acid (Pyridine-4-carboxylic acid) |
| Cu(II) | 13.5 | 5.7 | 5.5 |
| Zn(II) | 10.9 | 4.8 | 4.7 |
| Ni(II) | 12.1 | 5.2 | 5.0 |
| Co(II) | 11.2 | 5.0 | 4.9 |
Data is for 1:2 metal-to-ligand complexes and is sourced from representative literature for analogous systems.
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from pyridine-containing ligands have been extensively explored as catalysts in a wide range of organic transformations. nih.gov The combination of a pyridine moiety and a carboxylic acid in this compound could lead to metal complexes with interesting catalytic properties. The pyridine ring can stabilize the metal center, while the carboxylate group can act as a proton shuttle or a coordinating site for substrates.
Complexes of metals like palladium, copper, and nickel with pyridine-carboxylate type ligands have shown promise in various catalytic reactions. For instance, palladium complexes are well-known for their activity in C-C cross-coupling reactions such as Suzuki and Heck reactions. acs.org Copper complexes can catalyze oxidation reactions, and nickel complexes are often used in coupling and polymerization reactions. nih.gov
Table 3: Potential Catalytic Applications of Metal Complexes of this compound (L)
| Metal Complex | Reaction Type | Example Transformation |
| [Pd(L)Cl2] | Suzuki Coupling | Aryl halide + Arylboronic acid → Biaryl |
| [Cu(L)2] | Oxidation of Alcohols | Primary alcohol → Aldehyde |
| [Ni(L)2] | Kumada Coupling | Grignard reagent + Aryl halide → Substituted Aromatic |
| [Ru(L)3] | Transfer Hydrogenation | Ketone + Isopropanol → Secondary alcohol |
| [Fe(L)3] | C-H Activation | Functionalization of unreactive C-H bonds |
Supramolecular Assembly Through Coordination and Non-Covalent Interactions
The pyridine and carboxylic acid functionalities of this compound make it an excellent building block for the construction of supramolecular assemblies. nih.govmdpi.com In addition to the formation of coordination bonds with metal ions, the ligand can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govmdpi.com The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with other aromatic systems. nih.govmdpi.com
Elucidation of Hydrogen Bonding Networks in Crystal Structures
The molecular structure of this compound features key functional groups capable of forming robust hydrogen bonds: the carboxylic acid group (-COOH) and the pyridyl nitrogen atom. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). The pyridyl nitrogen is a strong hydrogen bond acceptor.
In the solid state, these groups are expected to play a crucial role in the formation of extensive hydrogen-bonding networks. One of the most common and stable hydrogen-bonding motifs involving carboxylic acids is the formation of a dimeric structure through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.
Furthermore, the pyridyl nitrogen can compete with the carbonyl oxygen as a hydrogen bond acceptor for the carboxylic acid proton. This can lead to the formation of O-H···N hydrogen bonds, a highly favorable interaction in cocrystals of carboxylic acids and pyridines. acs.org The presence of both donor and acceptor sites allows for the assembly of complex one-, two-, or three-dimensional supramolecular architectures. nih.govnih.gov
In coordination complexes where the carboxylate group is bound to a metal center, the remaining non-coordinating oxygen atom can still act as a hydrogen bond acceptor. Additionally, if water molecules are present in the crystal lattice, they can bridge different complex units through O-H···O and O-H···N hydrogen bonds, further stabilizing the crystal packing. nih.govmdpi.com The specific geometry and connectivity of these networks would depend on the steric hindrance imposed by the methyl groups and the coordination geometry of the metal ion.
Table 1: Potential Hydrogen Bond Interactions Involving the this compound Moiety
| Donor | Acceptor | Type of Interaction | Common Supramolecular Motif |
| Carboxylic Acid O-H | Carboxylic Acid C=O | Intermolecular | R²₂(8) Dimer |
| Carboxylic Acid O-H | Pyridyl N | Intermolecular | Chain, Sheet |
| Coordinated/Lattice H₂O | Carboxylate O | Intermolecular | Network |
| Coordinated/Lattice H₂O | Pyridyl N | Intermolecular | Network |
| C-H (Aromatic/Alkyl) | O/N/π-system | Weak Hydrogen Bond | Packing stabilization |
Analysis of Pi-Stacking Interactions in Supramolecular Architectures
Pi-stacking interactions typically occur between parallel or nearly parallel aromatic rings. The geometry of the interaction can vary, including face-to-face, edge-to-face, and offset or slipped-stack arrangements. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. researchgate.net
In the context of coordination polymers or metal-organic frameworks incorporating this ligand, π-stacking can occur between the pyridine rings of adjacent ligands, either within the same coordination chain or between different chains. nih.gov This can lead to the formation of layered structures or three-dimensional networks. The presence of other aromatic ligands in a coordination sphere can also lead to intramolecular or intermolecular π-stacking. researchgate.net
The orientation of the pyridine rings and the feasibility of significant π-stacking will be influenced by the steric bulk of the gem-dimethyl group on the adjacent carbon, as well as by the coordination requirements of the metal center. These factors can cause tilting or offsetting of the pyridine rings, leading to slipped-stacking arrangements which are often energetically favorable.
Table 2: Typical Parameters for π-Stacking Interactions in Pyridine-Containing Crystal Structures
| Interaction Type | Description | Typical Centroid-Centroid Distance (Å) | Typical Interplanar Angle (°) |
| Face-to-Face | Direct overlap of aromatic rings | 3.3 - 3.8 | 0 - 10 |
| Offset/Slipped-Stack | Parallel rings with lateral displacement | 3.3 - 3.8 | 0 - 10 |
| Edge-to-Face (T-shaped) | Edge of one ring points towards the face of another | ~5.0 | ~90 |
Biochemical Interactions and Mechanistic Studies of 2 Methyl 2 Pyridin 2 Yl Propanoic Acid Analogues
Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms (In Vitro Biochemical Assays)
The structural features of 2-Methyl-2-(pyridin-2-yl)propanoic acid analogues, namely the pyridine (B92270) ring and the carboxylic acid moiety, suggest potential interactions with a range of enzymes. Biochemical assays have been instrumental in characterizing these interactions, revealing mechanisms of enzyme catalysis, inhibition, and metabolic transformation.
The radical S-Adenosyl-L-methionine (SAM) superfamily of enzymes catalyzes a vast array of complex biochemical reactions through the generation of a highly reactive 5'-deoxyadenosyl radical. This is achieved via the reductive cleavage of SAM, a process mediated by a [4Fe-4S] cluster housed within the enzyme's active site. While direct studies on this compound analogues in this context are not extensively documented, the fundamental mechanisms of radical SAM enzymes provide a framework for understanding potential interactions.
One illustrative example of a radical SAM enzyme is Tryptophan lyase (NosL), which is involved in the biosynthesis of the antibiotic nosiheptide. nih.gov NosL catalyzes the formation of 3-methyl-2-indolic acid from L-tryptophan. nih.gov The catalytic cycle, characteristic of many radical SAM enzymes, involves the donation of an electron from the reduced [4Fe-4S]+ cluster to SAM, leading to the homolytic cleavage of SAM and the formation of the 5'-deoxyadenosyl radical. This radical then initiates the substrate transformation by abstracting a hydrogen atom.
In some instances, radical SAM enzymes can act in concert to achieve complex modifications. For example, in the biosynthesis of thuricin CD, a two-component antibiotic, two radical SAM enzymes, TrnC and TrnD, form a complex to collaboratively catalyze the formation of thioether crosslinks on two precursor peptides. rsc.org Interestingly, while both enzymes are active, only the radical SAM activity of TrnC is essential for the crosslinking reaction, highlighting a unique synergy. rsc.org
Another well-studied radical SAM enzyme is Lysine-2,3-aminomutase (LAM), which converts alpha-lysine to beta-lysine. nih.gov Unlike many other radical SAM enzymes that consume SAM as a substrate, LAM utilizes SAM as a true cofactor, meaning it is regenerated during the catalytic cycle. nih.gov
Should an analogue of this compound be a substrate or inhibitor of a radical SAM enzyme, its interaction would likely be dictated by its ability to access the active site and interact with the 5'-deoxyadenosyl radical or the [4Fe-4S] cluster. The pyridine and carboxylic acid groups could play a role in binding and orientation within the active site.
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. The structural similarity of this compound analogues to some NSAIDs suggests they may also act as COX inhibitors.
The inhibitory mechanisms of NSAIDs against COX enzymes are varied and can include simple competitive inhibition, slow-binding inhibition, and irreversible inhibition. nih.gov For instance, a three-step kinetic mechanism has been proposed for the selective inhibition of COX-2 by diarylheterocyclic inhibitors, which could serve as a model for the interaction of pyridinylpropanoic acid analogues. nih.gov
The binding of inhibitors to the COX active site is a critical aspect of their mechanism. In many acidic NSAIDs, the carboxylate group forms a salt bridge with Arg-120 at the mouth of the active site channel. However, studies with diclofenac (B195802) have revealed an alternative binding mode. The crystal structure of diclofenac in complex with murine COX-2 demonstrated that its carboxylate group binds in an inverted orientation, forming hydrogen bonds with Tyr-385 and Ser-530, without interacting with Arg-120. drugbank.comresearchgate.net This represents a significant finding, as it shows that a salt bridge with Arg-120 is not a universal requirement for the binding of acidic NSAIDs. drugbank.comresearchgate.net
Further supporting the importance of these alternative interactions, mutagenesis studies have shown that mutating Ser-530 to alanine (B10760859) dramatically reduces the inhibitory potency of diclofenac against COX-2. drugbank.comresearchgate.net Ser-530 is also implicated in the time-dependent inhibition of COX-2 by nimesulide (B1678887) and piroxicam. drugbank.com
Studies on other pyridine-containing compounds have also shed light on potential COX inhibition mechanisms. For example, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit both COX-1 and COX-2. nih.gov Molecular docking studies of these compounds revealed that they form hydrogen bonds with key active site residues, including Ser530, Arg120, and Tyr355. nih.gov Similarly, pyridazine-based compounds have been developed as selective COX-2 inhibitors. mdpi.com
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. The development of MMP inhibitors has traditionally focused on molecules that can chelate the catalytic zinc ion in the active site.
Carboxylic acids are a class of compounds that have been explored as MMP inhibitors. researchgate.netresearchgate.net Unlike the more common hydroxamic acid-based inhibitors, which bind to the active site zinc ion in a bidentate fashion, carboxylic acids bind in a monodentate manner. nih.gov This weaker interaction with the zinc ion can potentially lead to greater selectivity for the target MMP over other metalloenzymes, thereby reducing off-target effects. nih.gov
For example, a series of carboxylic acid inhibitors of MMP-13, a key enzyme in the degradation of type II collagen in osteoarthritis, have been developed. One such compound was found to be a subnanomolar inhibitor of MMP-13 with high selectivity over MMP-1 and TNF-α converting enzyme (TACE). researchgate.net
The development of imidazole (B134444) and thiazole (B1198619) carboxylic acid-based MMP-2 inhibitors has also been reported. nih.gov In these compounds, the carboxylic acid group, along with a nitrogen atom from the heterocyclic ring, is thought to chelate the active site zinc ion. nih.gov The incorporation of a pyridine ring into these scaffolds was found to increase the selectivity for MMP-2 over MMP-9. nih.gov
Molecular docking studies of some novel MMP-9 inhibitors have shown that the carboxylic acid group chelates the active site zinc ion and also forms a hydrogen bond with the backbone of Tyr423. mdpi.com This highlights the importance of interactions with other active site residues in addition to zinc chelation for potent and selective inhibition.
Given these precedents, analogues of this compound could potentially act as MMP inhibitors. The carboxylic acid would be the primary zinc-binding group, while the pyridine ring could engage in additional interactions within the specificity pockets of the MMP active site, thereby influencing the inhibitor's potency and selectivity profile.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for diseases such as Alzheimer's disease. nih.gov AChE inhibitors can be broadly classified as reversible or irreversible. nih.gov
The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic active site (CAS) and a peripheral anionic site (PAS) near the gorge entrance. Some inhibitors are known to bind to either the CAS or the PAS, while others can interact with both sites simultaneously.
A study on ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] mdpi.comnih.govnaphthyridine-3-carboxylate, a compound with a heterocyclic structure, demonstrated its potential as a potent and selective AChE inhibitor. nih.gov In silico modeling predicted that this molecule could dock in the PAS and also be accommodated within the CAS of AChE, suggesting a dual binding mode. nih.gov
Considering the structural similarities, it is conceivable that analogues of this compound could also interact with AChE. The pyridine ring could potentially engage in cation-π interactions with aromatic residues in the active site gorge, a common feature of AChE inhibitors. The rest of the molecule would determine the specificity and mode of binding, whether at the CAS, PAS, or both.
Mechanistic Probes in Defined Biochemical Pathways
Beyond direct enzyme inhibition or interaction, analogues of this compound can serve as mechanistic probes to investigate the activity of various metabolic pathways. Their chemical structure makes them potential substrates for several key drug-metabolizing enzymes.
The metabolism of xenobiotics is primarily carried out by a suite of enzymes, including cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and aldehyde oxidases (AOs). The pyridine and carboxylic acid moieties of this compound analogues make them susceptible to metabolism by these enzyme systems.
Cytochrome P450 (CYP) Enzymes:
The CYP superfamily of enzymes is a major player in the phase I metabolism of a wide range of drugs and other xenobiotics. The metabolism of pyridine-containing compounds by CYPs has been documented. For instance, a study on the cleavage of a Hantzsch pyridine ester of pranidipine (B1678046) found that multiple CYP isoforms, including CYP1A1, CYP1A2, CYP2D6, and CYP3A4, were capable of catalyzing the reaction, with CYP3A4 and CYP2D6 being the major contributors. nih.gov However, the pyridine ring itself can also influence how a molecule interacts with the CYP active site. In the case of CYP8B1, pyridine-containing substrate analogues were found to be restricted from accessing the active site due to the presence of a tryptophan residue (Trp281) directly above the heme iron. nih.gov This suggests that the orientation and accessibility of the pyridine nitrogen are crucial for CYP-mediated metabolism.
UDP-Glucuronosyltransferase (UGT) Enzymes:
UGTs are key phase II metabolizing enzymes that conjugate a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. nih.govwikipedia.org Carboxylic acids are known substrates for UGTs, leading to the formation of acyl glucuronides. nih.gov Several UGT isoforms have been shown to be involved in the glucuronidation of carboxylic acids, with the rank order of activity often being UGT2B7 > UGT1A3 ≈ UGT1A9. nih.gov Therefore, it is highly likely that this compound analogues would undergo glucuronidation at the carboxylic acid group, with UGT2B7 being the primary enzyme responsible. It is important to note that acyl glucuronides can sometimes be reactive metabolites. xenotech.com
Aldehyde Oxidase (AO) Enzymes:
Aldehyde oxidase is a cytosolic enzyme that plays a significant role in the metabolism of N-heterocyclic compounds and aldehydes. researchgate.netnih.gov The metabolism of pyridine rings by AO typically involves oxidation at the carbon atom adjacent to the nitrogen. pnas.org The susceptibility of a heterocyclic compound to AO-mediated metabolism is influenced by the electronic properties of the ring. Electron-withdrawing groups can increase susceptibility, while electron-donating groups can decrease it. pnas.org Strategies to mitigate AO metabolism in drug design include replacing the susceptible carbon with a heteroatom or changing the ring size from a six-membered to a five-membered ring. wuxiapptec.com Given that this compound has a pyridine ring, it is a potential substrate for AO. The likely site of metabolism would be the carbon atom in the ortho or para position to the nitrogen atom.
The following table summarizes the potential metabolic pathways for this compound analogues based on the activity of these key enzyme systems.
| Enzyme System | Potential Metabolic Reaction | Key Isoforms/Considerations |
|---|---|---|
| Cytochrome P450 (CYP) | Oxidation of the pyridine ring or alkyl side chain | CYP3A4, CYP2D6, and others. Steric hindrance near the pyridine nitrogen may affect binding. |
| UDP-Glucuronosyltransferase (UGT) | Glucuronidation of the carboxylic acid group | Primarily UGT2B7, also UGT1A3 and UGT1A9. May form reactive acyl glucuronides. |
| Aldehyde Oxidase (AO) | Oxidation of the pyridine ring (at a carbon adjacent to the nitrogen) | Susceptibility influenced by the electronic properties of the pyridine ring. |
Elucidation of Hydrogen Abstraction Mechanisms in Enzymatic Reactions
The metabolic fate of many xenobiotics, including pyridine-containing compounds, often involves oxidative transformations catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. nih.govopenaccessgovernment.org A key step in many of these enzymatic reactions is the abstraction of a hydrogen atom from the substrate. For analogues of this compound, the tertiary carbon atom bearing the methyl and pyridinyl groups is a potential site for such a reaction.
Enzymatic hydroxylation, a common metabolic pathway, is initiated by the abstraction of a hydrogen atom from a C-H bond, followed by the rebound of a hydroxyl radical. The regioselectivity and stereoselectivity of this process are dictated by the architecture of the enzyme's active site and the electronic properties of the substrate. In the case of this compound analogues, the presence of the electron-withdrawing pyridine ring and the carboxyl group can influence the stability of the resulting radical intermediate, thereby affecting the rate and outcome of the reaction.
While specific studies on the hydrogen abstraction mechanisms for this compound are not extensively documented, the principles governing the metabolism of structurally related compounds provide valuable insights. For instance, the metabolism of various 4-aminopiperidine (B84694) drugs by cytochrome P450 enzymes involves N-dealkylation, a process initiated by hydrogen abstraction at the carbon alpha to the nitrogen. acs.org This highlights the role of the nitrogen atom in directing the metabolic process, a feature that is also relevant to the pyridinyl nitrogen in the target compound and its analogues.
In Silico Molecular Docking and Binding Affinity Studies for Mechanistic Prediction
In the absence of empirical data, in silico molecular docking serves as a powerful tool to predict the binding modes and affinities of ligands, such as analogues of this compound, with their target enzymes. hilarispublisher.comtubitak.gov.tr These computational methods simulate the interaction between a ligand and a protein at the atomic level, providing insights into the non-covalent interactions that stabilize the ligand-protein complex. Such interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Docking studies on various pyridine derivatives have demonstrated their potential to inhibit a range of enzymes. nih.govnih.govmdpi.com For example, molecular docking has been used to identify pyridine derivatives as potential inhibitors of cholinesterases and SARS-CoV-2 proteins. hilarispublisher.comnih.gov These studies underscore the utility of in silico approaches in predicting the inhibitory potential of novel compounds and in elucidating the molecular basis of their activity.
Ligand-Protein Interaction Fingerprints and Pharmacophore Modelling
Ligand-protein interaction fingerprints (IFPs) are computational representations that summarize the interactions between a ligand and a protein. dovepress.com They provide a detailed profile of the binding mode, which can be used to compare the interactions of different ligands with the same target or to screen large compound libraries for molecules with a desired interaction pattern.
Pharmacophore modeling is another crucial computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdma.chnih.gov For analogues of this compound, a pharmacophore model could include features such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor/acceptor (the carboxylic acid), and a hydrophobic feature (the methyl group). Such a model can guide the design of new analogues with improved potency and selectivity. dovepress.com The discovery of substituted pyridines as novel dopamine (B1211576) transporter inhibitors through pharmacophore-based 3D-database searching highlights the predictive power of this approach. nih.gov
Prediction of Structural Preferences for Enzyme Inhibition and Selectivity
The structural features of this compound analogues play a critical role in determining their potential for enzyme inhibition and their selectivity for specific enzyme isoforms. The pyridine ring, a common scaffold in many enzyme inhibitors, can engage in various interactions within an enzyme's active site, including π-π stacking with aromatic amino acid residues. nih.govnih.gov
The position and nature of substituents on the pyridine ring and the carboxylic acid group can significantly influence binding affinity and selectivity. For instance, the introduction of bulky substituents may enhance binding through increased hydrophobic interactions but could also lead to steric clashes with the protein, thereby reducing affinity. The electronic properties of the substituents can also modulate the pKa of the pyridine nitrogen and the carboxylic acid, affecting their ability to form hydrogen bonds and electrostatic interactions.
Computational studies can predict how these structural modifications will affect the binding of the analogues to different enzymes. By comparing the predicted binding modes and affinities across a panel of related enzymes, it is possible to identify structural features that confer selectivity for a particular target. This information is invaluable for the design of selective inhibitors with minimized off-target effects.
Structure-Activity Relationship Studies in Biochemical Contexts with Mechanistic Emphasis
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies can provide insights into the key structural determinants of their biochemical interactions and inhibitory mechanisms.
The following table illustrates a hypothetical SAR study for analogues of this compound, focusing on modifications of the core structure and their predicted impact on enzyme inhibition based on general principles of medicinal chemistry.
| Analogue | Modification | Predicted Impact on Enzyme Inhibition | Rationale |
| Analogue 1 | Replacement of the 2-pyridinyl group with a 3-pyridinyl group | Likely altered binding affinity and selectivity | Change in the spatial orientation of the nitrogen atom and dipole moment. |
| Analogue 2 | Replacement of the 2-pyridinyl group with a 4-pyridinyl group | Likely altered binding affinity and selectivity | Further change in the position of the nitrogen atom, affecting potential hydrogen bonding. |
| Analogue 3 | Esterification of the carboxylic acid (e.g., methyl ester) | Potentially decreased binding affinity | Loss of the acidic proton and reduced hydrogen bonding capability. |
| Analogue 4 | Replacement of the methyl group with an ethyl group | May increase or decrease affinity depending on the size of the hydrophobic pocket | Increased hydrophobicity but also increased steric bulk. |
| Analogue 5 | Introduction of a substituent on the pyridine ring (e.g., a chloro group) | Potential for enhanced binding through halogen bonding or altered electronics | The position and nature of the substituent would be critical for the effect. |
These predicted outcomes are based on established principles of molecular interactions. For example, the importance of the carboxylic acid group in biological activity is well-documented for various pyridine carboxylic acid isomers. nih.govmdpi.com It often acts as a key anchoring point to the target protein. Modifications to this group, therefore, are expected to have a profound impact on the compound's inhibitory potential.
Q & A
Q. Table 1: Example Reaction Conditions for Pyridinyl Propanoic Acid Derivatives
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Pyridine coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C, 12h | 78% | |
| Deprotection | TFA/DCM, 0°C to RT, 2h | 95% |
Basic: What analytical techniques are most effective for characterizing this compound, and how are impurity profiles validated?
Answer:
- Structural confirmation : Use H/C NMR to verify the pyridine ring protons (δ 7.5–8.5 ppm) and quaternary methyl groups (δ 1.2–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
- Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) resolves impurities. For example, related propanoic acid analogs show retention times of 8–12 minutes .
- Impurity profiling : Compare against pharmacopeial standards (e.g., EP impurities A–N for propanoic acids) using spiked samples and UV detection at 254 nm .
Q. Table 2: HPLC Parameters for Propanoic Acid Analog Analysis
| Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| C18 (5 µm) | 0.1% TFA in H₂O/ACN | 1.0 mL/min | UV 254 nm |
Advanced: How does stereochemistry influence the biological activity of this compound, and what chiral resolution methods are effective?
Answer:
- Stereochemical impact : Enantiomers may exhibit divergent binding affinities. For example, (S)-configured amino-pyridinyl propanoic acids show 10-fold higher enzyme inhibition than (R)-forms due to spatial compatibility with active sites .
- Resolution methods :
Advanced: How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?
Answer:
Contradictions often arise from:
- Experimental variability : Cell line specificity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Dosage thresholds : Nonlinear dose-response curves may obscure activity at sub-optimal concentrations.
- Mitigation : Standardize protocols (e.g., ISO 10993 for cytotoxicity) and validate findings across ≥3 independent replicates. Cross-reference with computational predictions (e.g., molecular docking) to identify plausible binding modes .
Advanced: What computational approaches predict the binding interactions of this compound with biological targets?
Answer:
- Docking studies : Software like AutoDock Vina models ligand-receptor interactions. The pyridine nitrogen often forms hydrogen bonds with catalytic residues (e.g., in kinases or GPCRs) .
- DFT calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. For example, methyl groups increase steric hindrance, reducing binding entropy .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interaction hotspots .
Basic: What formulation strategies enhance the stability of this compound in aqueous solutions for biological assays?
Answer:
- pH control : Buffered solutions (pH 6.5–7.5) prevent carboxylic acid deprotonation and aggregation .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) retains >95% activity after 6 months at -80°C .
- Avoid degradation : Protect from UV light (use amber vials) and limit freeze-thaw cycles (<3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
